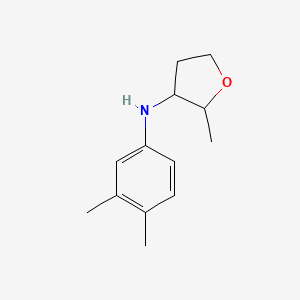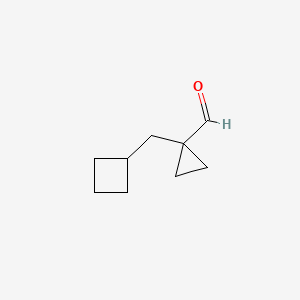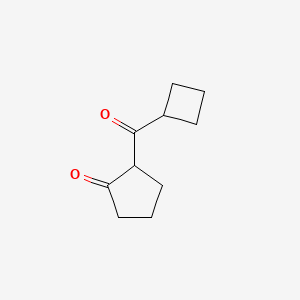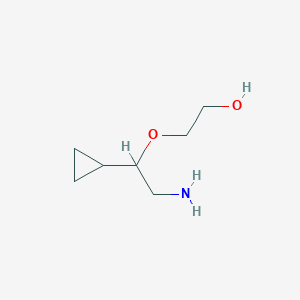![molecular formula C9H10F2S B13302035 4-[(Difluoromethyl)sulfanyl]-1,2-dimethylbenzene](/img/structure/B13302035.png)
4-[(Difluoromethyl)sulfanyl]-1,2-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Difluoromethyl)sulfanyl]-1,2-dimethylbenzene is an organic compound characterized by the presence of a difluoromethyl group attached to a sulfanyl group, which is further connected to a dimethylbenzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Difluoromethyl)sulfanyl]-1,2-dimethylbenzene typically involves the introduction of the difluoromethyl group to a sulfanyl-substituted benzene ring. One common method includes the reaction of a suitable benzene derivative with difluoromethyl sulfide under controlled conditions. The reaction is often catalyzed by a metal catalyst such as palladium or copper to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of high-purity reagents and stringent control of reaction parameters such as temperature, pressure, and reaction time to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-[(Difluoromethyl)sulfanyl]-1,2-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-[(Difluoromethyl)sulfanyl]-1,2-dimethylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The sulfanyl group may also participate in redox reactions, further influencing the compound’s activity .
Comparison with Similar Compounds
- 4-[(Difluoromethyl)sulfanyl]aniline
- 2-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile
- 1-[(Difluoromethyl)sulfanyl]-2,3,5,6-tetrafluoro-4-(nitromethyl)benzene
Comparison: Compared to these similar compounds, 4-[(Difluoromethyl)sulfanyl]-1,2-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interaction with other molecules. The presence of two methyl groups on the benzene ring can also affect its physical and chemical properties, making it distinct from other difluoromethyl sulfanyl-substituted compounds .
Properties
Molecular Formula |
C9H10F2S |
|---|---|
Molecular Weight |
188.24 g/mol |
IUPAC Name |
4-(difluoromethylsulfanyl)-1,2-dimethylbenzene |
InChI |
InChI=1S/C9H10F2S/c1-6-3-4-8(5-7(6)2)12-9(10)11/h3-5,9H,1-2H3 |
InChI Key |
HLLVRDJSFCJKLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)SC(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


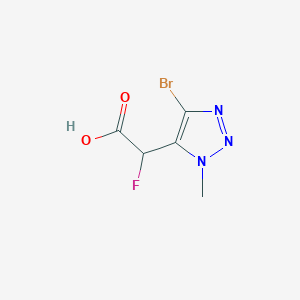
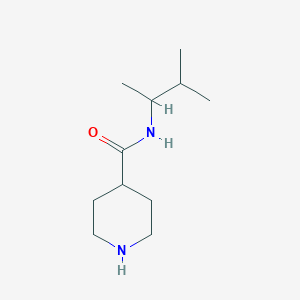

![2-{[(2,5-Dimethylphenyl)methyl]amino}butan-1-ol](/img/structure/B13301978.png)
![5-Methoxy-2-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B13301992.png)


![4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepine](/img/structure/B13301997.png)
